Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is a synthetic organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of a fluorophenyl group and a trifluoroacetylamino group attached to a propanoate ester. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methyl acrylate, and trifluoroacetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions with the use of a Lewis acid catalyst such as aluminum chloride for the Friedel-Crafts acylation and a base such as sodium hydride for the Michael addition.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid.
Reduction: Formation of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroethyl)amino]propanoate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
- Methyl 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
- Methyl 3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
Uniqueness
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoroacetyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO3/c1-20-10(18)6-9(17-11(19)12(14,15)16)7-4-2-3-5-8(7)13/h2-5,9H,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWLEVHHOHWDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.